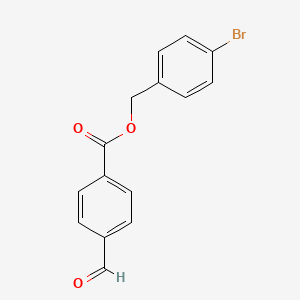
2-(5-acetyl-2-propoxybenzyl)malonamide
Overview
Description
2-(5-acetyl-2-propoxybenzyl)malonamide, also known as APMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. APMA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(5-acetyl-2-propoxybenzyl)malonamide involves the formation of a covalent bond between the compound and the target protein or enzyme. This covalent bond induces a conformational change in the target molecule, leading to its activation or inhibition.
Biochemical and Physiological Effects:
2-(5-acetyl-2-propoxybenzyl)malonamide has been found to exhibit various biochemical and physiological effects, including the activation of enzymes, the induction of protein folding, and the inhibition of protein aggregation. Additionally, 2-(5-acetyl-2-propoxybenzyl)malonamide has been found to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(5-acetyl-2-propoxybenzyl)malonamide is its ability to activate enzymes that are otherwise inactive in their native form. Additionally, 2-(5-acetyl-2-propoxybenzyl)malonamide has been found to induce conformational changes in proteins that are necessary for their proper folding. However, there are also limitations to the use of 2-(5-acetyl-2-propoxybenzyl)malonamide in laboratory experiments, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the use of 2-(5-acetyl-2-propoxybenzyl)malonamide in scientific research. One potential application is in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease. 2-(5-acetyl-2-propoxybenzyl)malonamide may also be useful in the development of new drugs and therapies for these and other diseases. Additionally, further research is needed to explore the potential toxic effects of 2-(5-acetyl-2-propoxybenzyl)malonamide and to develop safer handling and storage protocols.
Scientific Research Applications
2-(5-acetyl-2-propoxybenzyl)malonamide has been used in various scientific research applications, including the study of enzyme kinetics, protein folding, and drug discovery. 2-(5-acetyl-2-propoxybenzyl)malonamide has been found to be a useful tool in the study of enzyme kinetics, as it can be used to activate enzymes that are otherwise inactive in their native form. Additionally, 2-(5-acetyl-2-propoxybenzyl)malonamide has been used in the study of protein folding, as it can induce conformational changes in proteins that are necessary for their proper folding.
properties
IUPAC Name |
2-[(5-acetyl-2-propoxyphenyl)methyl]propanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-6-21-13-5-4-10(9(2)18)7-11(13)8-12(14(16)19)15(17)20/h4-5,7,12H,3,6,8H2,1-2H3,(H2,16,19)(H2,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITBKNMUKWVOIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C)CC(C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Acetyl-2-propoxybenzyl)malonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4842231.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4842242.png)

![N-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4842259.png)

![{4-[2-(4-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4842288.png)

![2,4-dichloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B4842295.png)
![3-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B4842297.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B4842301.png)
![N-(4-fluorophenyl)-2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4842330.png)
![1-butyl-5-oxo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B4842335.png)
![4-[ethyl(methylsulfonyl)amino]-N-(1-methylbutyl)benzamide](/img/structure/B4842341.png)
![3,5-dimethyl-1-({5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-furyl}methyl)-4-nitro-1H-pyrazole](/img/structure/B4842347.png)